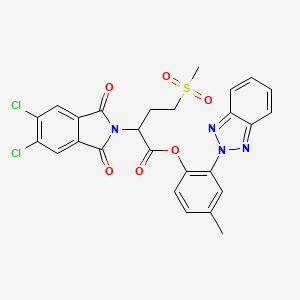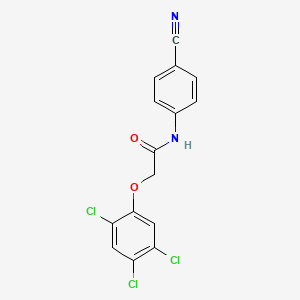
2-(2,4-dichlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)propanamide
Overview
Description
2-(2,4-dichlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)propanamide is an organic compound that belongs to the class of amides. This compound features a phenoxy group substituted with chlorine atoms and an amide group attached to a propanamide backbone. The presence of iodine and methyl groups further modifies its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)propanamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,4-dichlorophenol, undergoes a nucleophilic substitution reaction with a suitable halogenated propanamide derivative.
Iodination and Methylation: The intermediate product is then subjected to iodination and methylation reactions to introduce the iodine and methyl groups at the desired positions.
Amidation: The final step involves the reaction of the iodinated and methylated intermediate with an amine derivative to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Catalysts and Solvents: Use of specific catalysts and solvents to optimize reaction yields and purity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and methyl groups.
Reduction: Reduction reactions may target the amide bond or the halogenated positions.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorine or iodine positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as sodium hydroxide or halogenating agents.
Major Products Formed
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing more complex organic molecules.
Catalysis: Acts as a ligand or catalyst in certain organic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Pharmaceutical Research: Explored for its potential therapeutic properties.
Drug Development: Used as a scaffold for designing new drugs.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.
Mechanism of Action
The mechanism by which 2-(2,4-dichlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)propanamide exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A related compound with similar phenoxy and chlorine substitutions.
N-(4-iodo-2,5-dimethylphenyl)acetamide: Shares the amide and iodine functional groups.
Uniqueness
Structural Features: The combination of phenoxy, iodine, and amide groups in 2-(2,4-dichlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)propanamide provides unique chemical properties.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-iodo-2,5-dimethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2INO2/c1-9-7-15(10(2)6-14(9)20)21-17(22)11(3)23-16-5-4-12(18)8-13(16)19/h4-8,11H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEIGNDIBCFSJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-chloro-2-methyl-5-(pyridin-4-ylmethylsulfamoyl)phenoxy]-N-cyclohexylacetamide](/img/structure/B4113002.png)
![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4113005.png)
![3-(4-morpholinylsulfonyl)-N-phenyl-4-[4-(2-pyridinyl)-1-piperazinyl]benzamide](/img/structure/B4113016.png)
![N,N'-[methanediylbis(2-hydroxybenzene-4,1-diyl)]bis[2-(3,4-dimethoxyphenyl)acetamide]](/img/structure/B4113017.png)
![ethyl 2-[[(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4113024.png)
![N-(3-chlorophenyl)-4-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B4113026.png)
![5-bromo-2-[(2-ethoxybenzoyl)amino]benzoic acid](/img/structure/B4113033.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B4113046.png)
![N-cyclohexyl-2-[[2-(cyclohexylamino)-2-oxoethyl]-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B4113049.png)
![methyl N-[(3-phenyl-1-adamantyl)carbonyl]valinate](/img/structure/B4113052.png)
![N~1~-(4-Bromophenyl)-3-[(2-chloro-6-nitrophenyl)sulfanyl]propanamide](/img/structure/B4113058.png)


![N-methyl-N-(4-phenoxybenzyl)-3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4113101.png)
